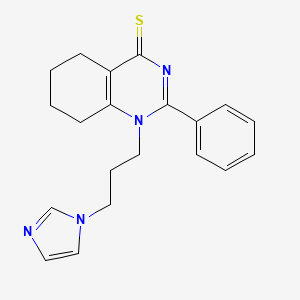
1-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various spectroscopic tools such as FT-IR, UV–vis, CHN-elemental analysis, photoluminescence .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be analyzed using various techniques such as FT-IR spectroscopy .Wissenschaftliche Forschungsanwendungen
Immunomodulatory Applications
Imiquimod and its analogues, belonging to a class of non-nucleoside imidazoquinolinamines, demonstrate significant immunomodulatory properties. These compounds activate the immune system by inducing the local production of cytokines such as IFN-α, -β, and various interleukins. Although imiquimod itself does not show direct antiviral or antiproliferative activity in vitro, its capacity to stimulate onsite cytokine secretion in vivo underpins its therapeutic use in treating cutaneous diseases like genital warts, genital herpes, and basal cell carcinoma. The compound's insolubility in water has not hindered its clinical application, as it is well-tolerated in an oil-into-water cream emulsion form, demonstrating only mild-to-moderate drug-related side effects (Syed, 2001).
Antioxidant and Enzymatic Reactions
The ABTS/PP decolorization assay highlights the relevance of antioxidants in evaluating the reaction pathways of antioxidant capacity. This method, employing 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation, elucidates the specific reactions between antioxidants and radicals. While some antioxidants form coupling adducts with ABTS•+, others may oxidize without coupling, indicating a selective reaction pathway for certain antioxidants. This insight into the antioxidant activity and its specificity aids in understanding the broader applications of related compounds in mitigating oxidative stress within biological systems (Ilyasov et al., 2020).
Applications in Organic Pollutants Treatment
The enzymatic treatment of organic pollutants, utilizing enzymes in conjunction with redox mediators, demonstrates the potential of these compounds in environmental applications. Enzymes such as laccases and peroxidases, when paired with redox mediators, significantly enhance the degradation efficiency of recalcitrant compounds found in industrial wastewater. This approach not only broadens the substrate range for enzyme action but also amplifies the degradation efficiency, showcasing a promising method for the remediation of aromatic compounds prevalent in industrial effluents (Husain & Husain, 2007).
Safety And Hazards
Safety and hazards associated with imidazole derivatives would depend on their exact structure. General safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contacting with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Imidazole derivatives have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . Future research may focus on designing and synthesizing new imidazole derivatives with improved pharmacodynamic and pharmacokinetic properties .
Eigenschaften
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c25-20-17-9-4-5-10-18(17)24(13-6-12-23-14-11-21-15-23)19(22-20)16-7-2-1-3-8-16/h1-3,7-8,11,14-15H,4-6,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQQGOXKFMBLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCN3C=CN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(furan-2-carboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2580426.png)
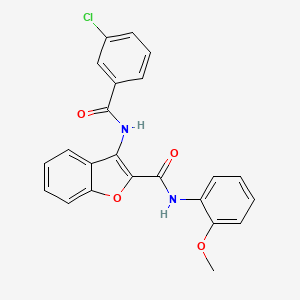
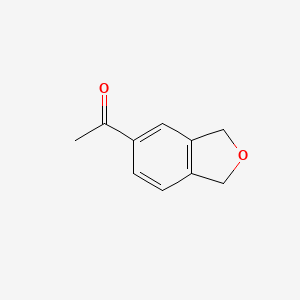
![N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2580429.png)
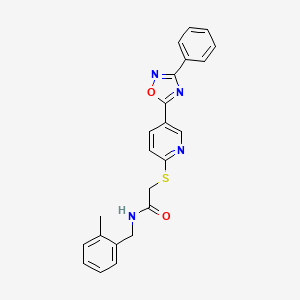
![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2580436.png)
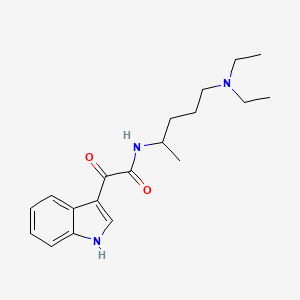
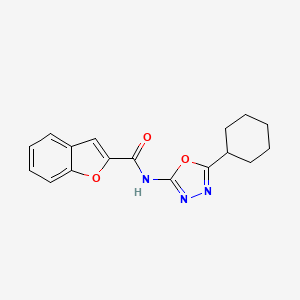
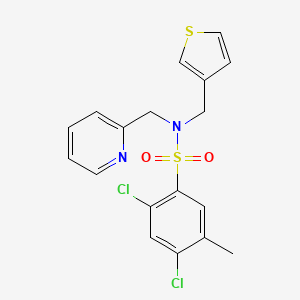
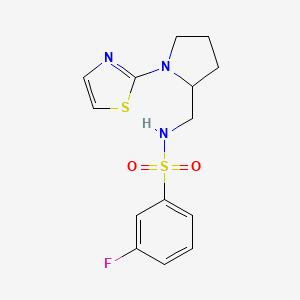
![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2580442.png)
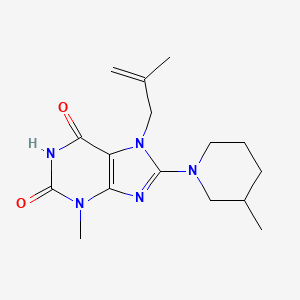
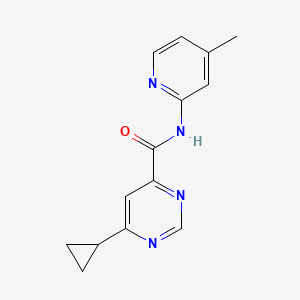
![N-Methyl-N-[2-[2-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2580448.png)